molecular formula C9H9BrF3NO B572315 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1215205-40-5

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B572315
CAS RN: 1215205-40-5
M. Wt: 284.076
InChI Key: SWDPZMKSKVHXJZ-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with a wide variety of applications in scientific research. It is a member of the pyridine family and is a colorless, hygroscopic solid with a melting point of 94–95 °C. 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one is also known as 3-Bromo-5-trifluoromethyl-1-isopropylpyridin-2(1H)-one, 5-trifluoromethyl-1-isopropyl-3-bromopyridin-2(1H)-one, and 5-TFMPIP.

Scientific Research Applications

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and polyesters, and as a ligand in the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals and as a stabilizer for biological systems. Additionally, it has been used in the synthesis of a variety of materials, including polymers, polyesters, and polyamides.

Mechanism Of Action

The mechanism of action of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one is not well understood. It is believed to act as a Lewis acid, which is a substance that can donate electrons to other molecules. This can result in the formation of complexes, which can have various effects on the reactants. Additionally, it is believed to act as a Bronsted acid, which is a substance that can accept protons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one are not well understood. It is believed to act as a Lewis acid and Bronsted acid, which can have various effects on the reactants. Additionally, it is believed to act as a catalyst in the synthesis of polymers and polyesters, and as a ligand in the synthesis of organic compounds. However, its exact biochemical and physiological effects are not known.

Advantages And Limitations For Lab Experiments

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one has several advantages for lab experiments. It is a colorless, hygroscopic solid with a melting point of 94–95 °C, making it easy to handle and store. Additionally, it is relatively inexpensive and can be used in a variety of reactions. However, it is also highly reactive and can be toxic if not handled properly.

Future Directions

There are a variety of future directions for the use of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one. It could potentially be used in the synthesis of new materials,

Synthesis Methods

The synthesis of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one is achieved through a three-step process. The first step involves the reaction of 1-isopropyl-3-bromopyridine with trifluoromethanesulfonic anhydride (TFMS) in the presence of triethylamine. This reaction produces the intermediate 5-trifluoromethyl-1-isopropyl-3-bromopyridin-2(1H)-one. The second step involves a reaction between the intermediate and sodium borohydride in acetonitrile. This reaction produces 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one. The third and final step involves the reaction of the product with acetic anhydride in the presence of triethylamine to produce the pure form of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one.

properties

IUPAC Name

3-bromo-1-propan-2-yl-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-5(2)14-4-6(9(11,12)13)3-7(10)8(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDPZMKSKVHXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=C(C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682420
Record name 3-Bromo-1-(propan-2-yl)-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one

CAS RN

1215205-40-5
Record name 3-Bromo-1-(1-methylethyl)-5-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(propan-2-yl)-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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